molecular formula C7H4FIO B1443373 4-Fluoro-2-iodobenzaldehyde CAS No. 909545-47-7

4-Fluoro-2-iodobenzaldehyde

Cat. No.: B1443373
CAS No.: 909545-47-7
M. Wt: 250.01 g/mol
InChI Key: YPHYBDRMBQLXSS-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H4FIO . It has a molecular weight of 250.01 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and an iodine atom attached at the 4th and 2nd positions, respectively, and an aldehyde group attached at the 1st position .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis of Organic Compounds

4-Fluoro-2-iodobenzaldehyde is utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. This involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile to produce specific acetonitrile and propanenitrile compounds (El Nezhawy et al., 2009).

Crystal Structure and Vibrational Spectra

Research on similar compounds, like 2-fluoro-4-bromobenzaldehyde, provides insights into the molecular structure and properties through X-ray diffraction and vibrational spectroscopy. These studies, supported by computational simulations, help understand the molecular dimer formation and characteristic frequencies (Tursun et al., 2015).

Microwave-Assisted Arylation

This compound is also significant in arylation processes. For example, the arylation of iodophenols with 2-fluorobenzaldehyde can be efficiently carried out using potassium carbonate in DMF solvent under microwave conditions (Bálint et al., 2013).

Investigation of Hydrogen Bonding

Studies on 4-fluorobenzaldehyde have shed light on the presence of C-H...O hydrogen bonds in its liquid phase, combining theoretical calculations and spectroscopic methods. This research contributes to understanding the bond energies, bonding geometries, and spectroscopic effects related to C-H...O hydrogen bonding (Ribeiro-Claro et al., 2002).

Catalytic Applications

The compound has been involved in the synthesis of fluorous imine and thioether palladacycles, which serve as precursors for Heck and Suzuki catalysts. This illustrates its role in facilitating the production of highly active catalysts for organic synthesis (Rocaboy & Gladysz, 2003).

Molecular Structure Analysis

Research on gaseous 4-fluorobenzaldehyde has provided valuable data on its molecular structure, using techniques like gas electron diffraction and microwave spectroscopy, further informed by ab initio calculations. This kind of research aids in understanding the structural parameters and behavior of such compounds (Samdal et al., 1997).

Safety and Hazards

4-Fluoro-2-iodobenzaldehyde is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYBDRMBQLXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733744
Record name 4-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909545-47-7
Record name 4-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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